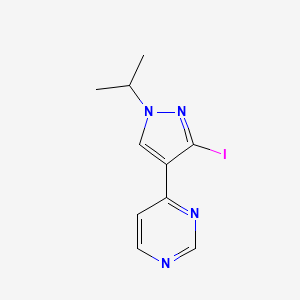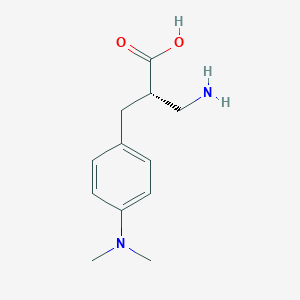![molecular formula C4H7BN2O2S B13983155 [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid is a boronic acid derivative that features a thiazole ring substituted with a methylamino group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The unique structure of this compound makes it an interesting compound for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-bromo-1,3-thiazole with methylamine to form the methylamino-substituted thiazole. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the thiazole ring can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid is used as a building block in the synthesis of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The thiazole ring is a common motif in bioactive molecules, and the presence of the boronic acid group allows for the formation of reversible covalent bonds with active site residues in enzymes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. The compound’s ability to interact with biological targets makes it a potential lead compound for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its unique chemical properties enable the design of materials with specific functionalities.
作用機序
The mechanism of action of [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
[4-(4-Bromophenyl)thiazol-2-yl]-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
Thiazole derivatives: Known for diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects.
Uniqueness
[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid is unique due to the presence of both a boronic acid group and a thiazole ring. This combination allows for versatile chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C4H7BN2O2S |
|---|---|
分子量 |
157.99 g/mol |
IUPAC名 |
[2-(methylamino)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C4H7BN2O2S/c1-6-4-7-3(2-10-4)5(8)9/h2,8-9H,1H3,(H,6,7) |
InChIキー |
FUXBURRXVLOBMJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC(=N1)NC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



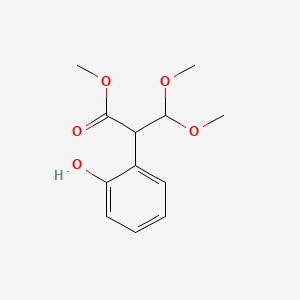
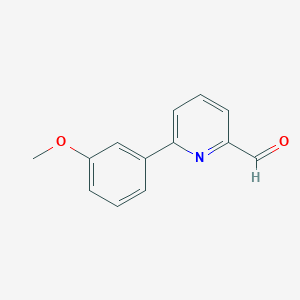

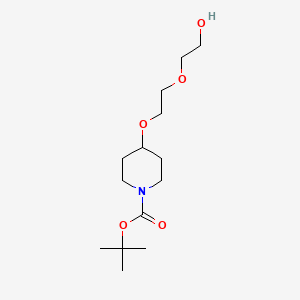
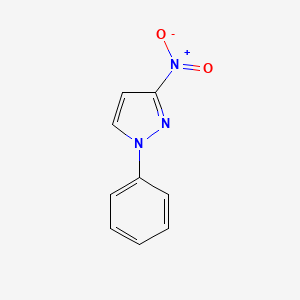

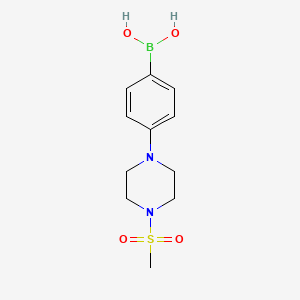
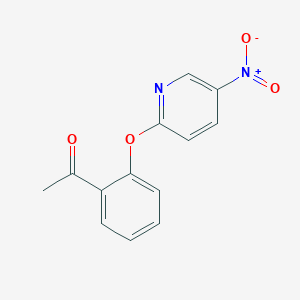
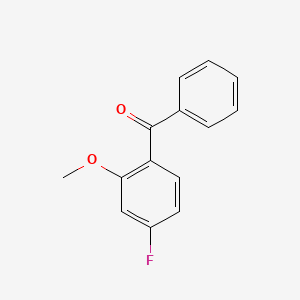

![5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)
